molecular formula C16H14BrN3O2S B1193501 SMases D inhibitor-5

SMases D inhibitor-5

Cat. No.: B1193501
M. Wt: 392.271
InChI Key: MPWPGPNTHCVRPE-VCHYOVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5 (five) is a number, numeral, and glyph. It is the natural number following 4 and preceding 6.Five is the third prime number. Because it can be written as 2211, five is classified as a Fermat prime;  therefore a regular polygon with 5 sides (a regular pentagon) is constructible with compass and unmarked straightedge. Five is the third Sophie Germain prime, the first safe prime, the third Catalan number, and the third Mersenne prime exponent. Five is the first Wilson prime and the third factorial prime, also an alternating factorial. Five is the first good prime.[1] It is an Eisenstein prime with no imaginary part and real part of the form 3n − 1. It is also the only number that is part of more than one pair of twin primes. Five is a congruent number.[2]

Properties

Molecular Formula

C16H14BrN3O2S

Molecular Weight

392.271

IUPAC Name

4-Bromo-N-[(E)-(2-methyl-1H-indol-3-yl)methyleneamino]benzenesulfonamide

InChI

InChI=1S/C16H14BrN3O2S/c1-11-15(14-4-2-3-5-16(14)19-11)10-18-20-23(21,22)13-8-6-12(17)7-9-13/h2-10,19-20H,1H3/b18-10+

InChI Key

MPWPGPNTHCVRPE-VCHYOVAHSA-N

SMILES

O=S(C1=CC=C(Br)C=C1)(N/N=C/C2=C(C)NC3=C2C=CC=C3)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMases D inhibitor-5;  SMases D inhibitor 5;  SMases D inhibitor5; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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